

Application Note: High-Resolution Mass Spectrometry Analysis of 11-Epi-Chaetomugilin I

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Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444

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Introduction

11-Epi-Chaetomugilin I is a naturally occurring azaphilone metabolite isolated from the fungus *Chaetomium globosum*.^{[1][2][3]} This class of compounds has garnered significant interest within the scientific community due to its diverse biological activities, including potent cytotoxic effects against various cancer cell lines.^{[1][2][3]} The molecular formula of **11-Epi-Chaetomugilin I** is $C_{22}H_{27}ClO_5$, with a molecular weight of 406.90 g/mol.^[1] Its structure features a characteristic pyrano-quinone bicyclic core. The presence of a chlorine atom results in a distinctive isotopic pattern in mass spectrometry, with a 3:1 ratio for the $[M+H]^+$ and $[M+H+2]^+$ peaks, which is a key signature for identification.^[4] This application note provides a detailed protocol for the analysis of **11-Epi-Chaetomugilin I** using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS).

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible mass spectrometry analysis. The following protocol outlines the extraction of **11-Epi-Chaetomugilin I** from fungal cultures.

Materials:

- *Chaetomium globosum* culture

- Ethyl acetate (EtOAc), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge
- Syringe filters (0.22 µm, PTFE)

Protocol:

- **Extraction:** The fungal culture is extracted with an equal volume of ethyl acetate. This process should be repeated three times to ensure complete extraction of the metabolites.
- **Drying and Concentration:** The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- **Reconstitution:** The dried extract is reconstituted in methanol at a concentration of 1 mg/mL for LC-MS analysis.
- **Clarification:** The reconstituted sample is centrifuged at 13,000 rpm for 10 minutes to pellet any insoluble material. The supernatant is then filtered through a 0.22 µm PTFE syringe filter into an autosampler vial.

Liquid Chromatography

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min)	% Mobile Phase B
0.0	15
8.0	100
9.5	100
10.0	15

| 12.0 | 15 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry

Instrumentation:

- High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) equipped with a heated electrospray ionization (HESI) source.

Ionization Parameters (Positive Ion Mode):

- Spray Voltage: 3.5 kV
- Capillary Temperature: 320°C
- Sheath Gas Flow Rate: 40 arbitrary units
- Auxiliary Gas Flow Rate: 10 arbitrary units
- Probe Heater Temperature: 350°C

Data Acquisition:

- Full Scan (MS1):
 - Resolution: 70,000
 - Scan Range: m/z 100-1000
 - AGC Target: 3e6
 - Maximum IT: 100 ms
- Data-Dependent MS/MS (dd-MS2):
 - Resolution: 17,500
 - AGC Target: 1e5
 - Maximum IT: 50 ms
 - Isolation Window: 2.0 m/z
 - Collision Energy (HCD): Stepped (20, 30, 40 eV)
 - Dynamic Exclusion: 10 s

Data Presentation

The following table summarizes the expected quantitative data for the analysis of **11-Epi-Chaetomugilin I**.

Parameter	Expected Value
Chemical Formula	C22H27ClO5
Molecular Weight	406.90 g/mol
[M+H] ⁺ (monoisotopic)	407.1574 m/z
[M+H+2] ⁺ (monoisotopic)	409.1545 m/z
Isotopic Ratio ([M+H] ⁺ /[M+H+2] ⁺)	~3:1
Retention Time	Dependent on specific LC conditions

Table 1: Expected Mass Spectrometry Data for **11-Epi-Chaetomugilin I**

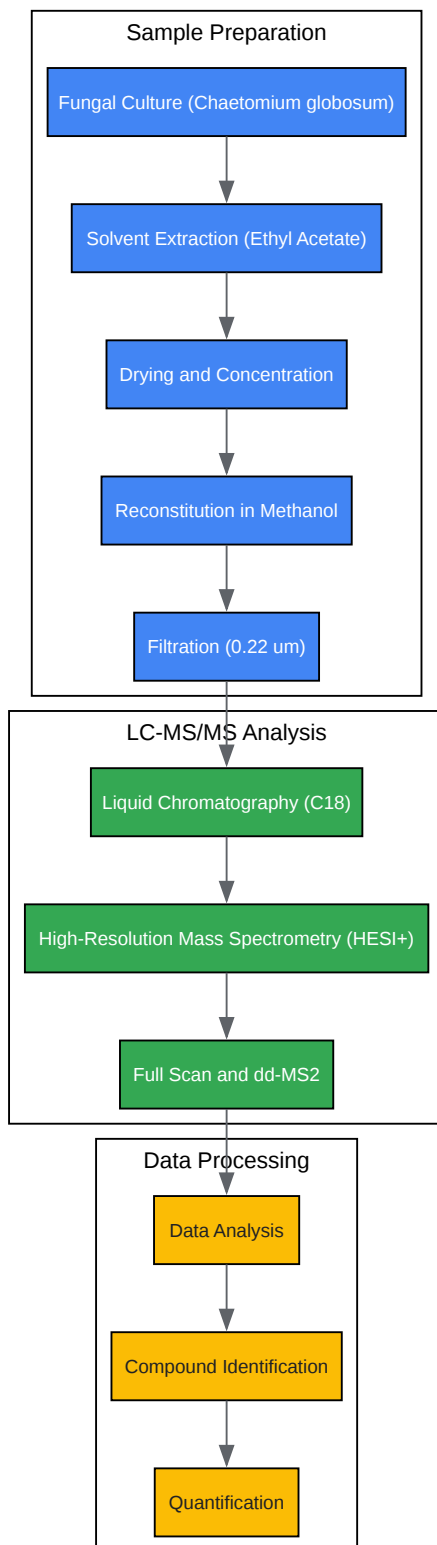
The tandem mass spectrometry (MS/MS) of **11-Epi-Chaetomugilin I** is expected to yield characteristic fragment ions. While a definitive public fragmentation spectrum is not available, based on the structure and common fragmentation of related azaphilone compounds, a proposed fragmentation pattern is presented below.

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Putative Neutral Loss
407.1574	389.1469	H ₂ O
407.1574	371.1363	2H ₂ O
407.1574	325.1414	C ₅ H ₁₀ O
407.1574	297.0788	C ₆ H ₈ O ₂ + Cl

Table 2: Proposed MS/MS Fragmentation of **11-Epi-Chaetomugilin I**

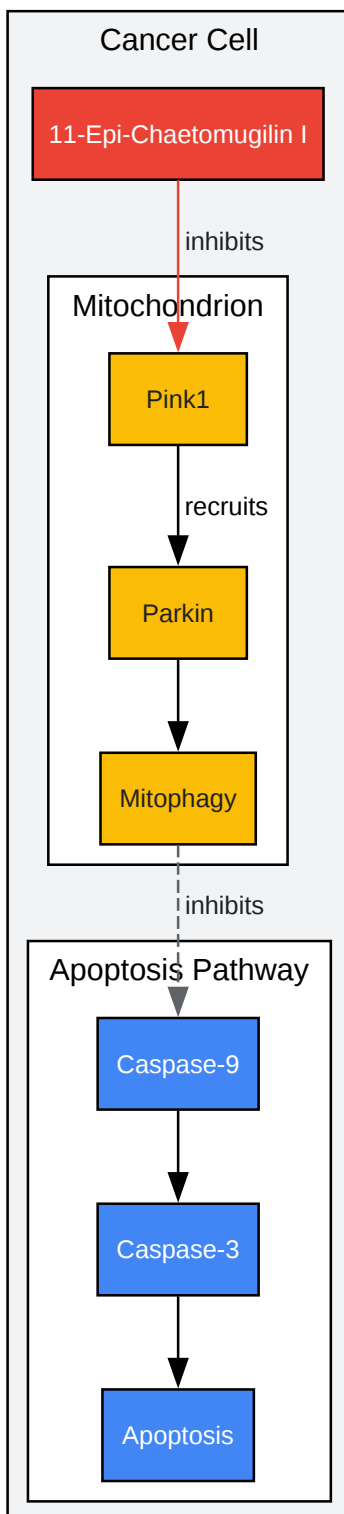
Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for 11-Epi-Chaetomugilin I Analysis

[Click to download full resolution via product page](#)Caption: Workflow for the analysis of **11-Epi-Chaetomugilin I**.

Related azaphilone compounds have been shown to induce apoptosis in cancer cells through various signaling pathways. For instance, Chaetomugilin J has been reported to enhance apoptosis by inhibiting Pink1/Parkin-mediated mitophagy.[5]

Proposed Signaling Pathway of 11-Epi-Chaetomugilin I

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Caption: Proposed mechanism of **11-Epi-Chaetomugilin I**-induced apoptosis.

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